molecular formula C10H10N2O3S2 B1300243 (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 54968-60-4

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No. B1300243
CAS RN: 54968-60-4
M. Wt: 270.3 g/mol
InChI Key: LVWACCRXYJGLMY-UHFFFAOYSA-N
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Description

“(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are key structural fragments of antiviral agents . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of thienopyrimidine derivatives . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by numerous factors. These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

These compounds are known to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antimicrobial Properties

Thiophene derivatives have been shown to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .

Anticancer Properties

Thiophene derivatives have been found to exhibit anticancer properties . This suggests potential applications in cancer treatment .

Material Science

In the field of material science, thiophene derivatives are used as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Light-Emitting Diodes (LEDs)

Thiophene-mediated molecules have a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the electronics industry.

Antifungal Properties

Thiophene derivatives have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections .

Antiviral Properties

Some thiophene derivatives have shown potential as inhibitors of certain viral proteins, suggesting potential applications in antiviral therapies .

Mechanism of Action

Future Directions

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . Given their wide range of biological activity and their structural similarity to purines, they are likely to continue to be a focus of research in medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring their mechanism of action in more detail, and investigating their potential applications in the treatment of various diseases .

properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-4-5(2)17-9-7(4)8(15)11-10(12-9)16-3-6(13)14/h3H2,1-2H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWACCRXYJGLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352570
Record name [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

CAS RN

54968-60-4
Record name [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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